![molecular formula C19H19ClF3N5 B607762 2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole CAS No. 1207197-68-9](/img/structure/B607762.png)

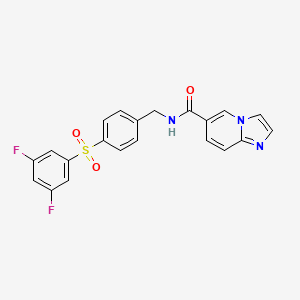

2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole

Descripción general

Descripción

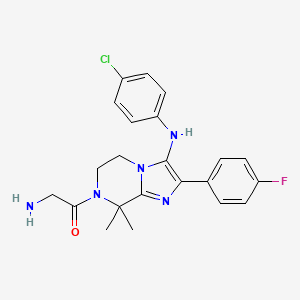

GSK1331258 es un compuesto orgánico sintético conocido por su papel como modulador positivo selectivo y biodisponible por vía oral del receptor de glutamato metabotrópico 2 (mGluR2) . Este compuesto se ha estudiado por sus posibles aplicaciones terapéuticas en varios trastornos neurológicos y psiquiátricos.

Métodos De Preparación

La preparación de GSK1331258 implica varias rutas sintéticas y condiciones de reacción. El compuesto se sintetiza a través de una serie de reacciones químicas, comenzando con la formación de la estructura principal, seguida de la introducción de grupos funcionales. Los detalles específicos de la ruta sintética y las condiciones de reacción son propietarios y no se divulgan públicamente. el proceso general implica el uso de técnicas estándar de síntesis orgánica, incluyendo reacciones de sustitución nucleofílica, condensación y ciclación .

Análisis De Reacciones Químicas

GSK1331258 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes para introducir o modificar sustituyentes en la estructura principal.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

GSK1331258 se ha estudiado ampliamente por sus posibles aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones notables incluyen:

Investigación neurológica: GSK1331258 se utiliza para estudiar la modulación del receptor de glutamato metabotrópico 2 (mGluR2) y sus efectos en los trastornos neurológicos y psiquiátricos.

Estudios farmacológicos: El compuesto se utiliza en estudios farmacológicos para investigar su eficacia y seguridad como posible agente terapéutico.

Desarrollo de fármacos: GSK1331258 sirve como compuesto principal en el desarrollo de nuevos fármacos dirigidos al receptor de glutamato metabotrópico 2 (mGluR2).

Mecanismo De Acción

GSK1331258 ejerce sus efectos modulando selectivamente el receptor de glutamato metabotrópico 2 (mGluR2). El compuesto se une al receptor y mejora su actividad, lo que lleva a la modulación de las vías de señalización del glutamato. Esta modulación puede resultar en varios efectos fisiológicos y farmacológicos, incluyendo la regulación de la liberación de neurotransmisores y la plasticidad sináptica .

Comparación Con Compuestos Similares

GSK1331258 es único en su selectividad y potencia como modulador positivo del receptor de glutamato metabotrópico 2 (mGluR2). Compuestos similares incluyen otros moduladores de mGluR2, como LY354740 y LY379268. GSK1331258 destaca por su biodisponibilidad oral y sus propiedades farmacocinéticas favorables .

Referencias

Propiedades

Número CAS |

1207197-68-9 |

|---|---|

Fórmula molecular |

C19H19ClF3N5 |

Peso molecular |

409.8 g/mol |

Nombre IUPAC |

2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1-methylbenzimidazole |

InChI |

InChI=1S/C19H19ClF3N5/c1-26-16-5-3-2-4-15(16)25-17(26)12-27-6-8-28(9-7-27)18-14(20)10-13(11-24-18)19(21,22)23/h2-5,10-11H,6-9,12H2,1H3 |

Clave InChI |

BQOUGDGGUWVLTD-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

SMILES canónico |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GSK1331258; GSK 1331258; GSK-1331258. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)

![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)